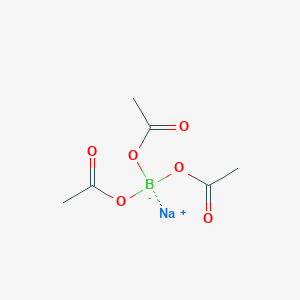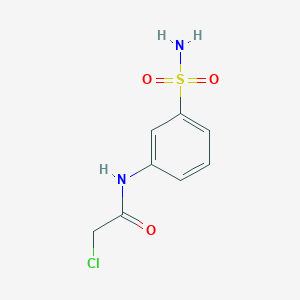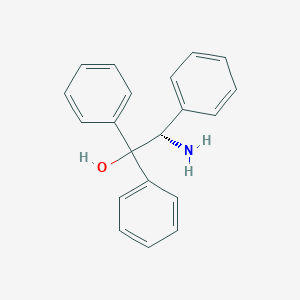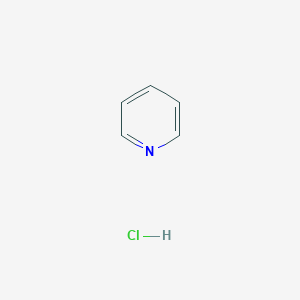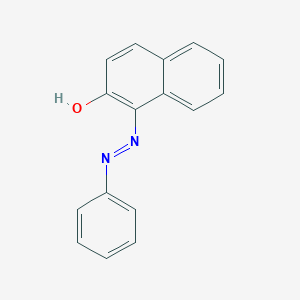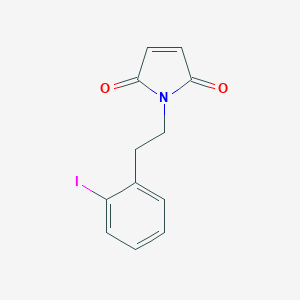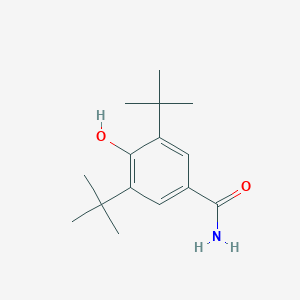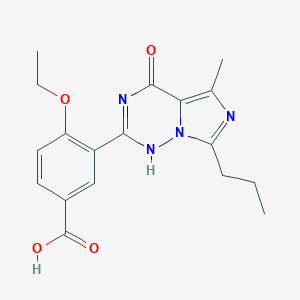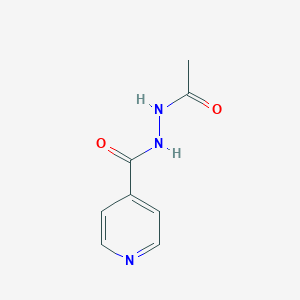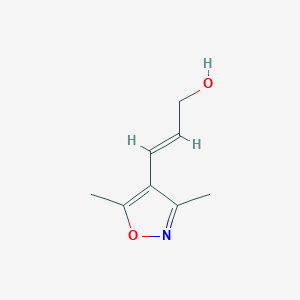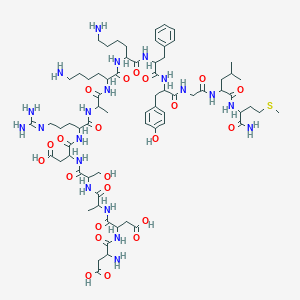![molecular formula C44H32N8Pt B140595 Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline CAS No. 146423-68-9](/img/structure/B140595.png)
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a complex compound that has gained attention in scientific research due to its unique properties. This compound is a porphyrin derivative that contains a platinum ion in its core. The compound has been synthesized using various methods and has been extensively studied for its potential applications in medicine and other fields.
Mécanisme D'action
The mechanism of action of Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the binding of the platinum ion to DNA. This results in the formation of platinum-DNA adducts, which interfere with DNA replication and transcription. The compound also induces apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been shown to have various biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline in lab experiments is its potent anticancer activity. The compound is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as catalysis or materials science. Finally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its anticancer activity.
Méthodes De Synthèse
The synthesis of Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the reaction of a platinum salt with a porphyrin derivative that contains amine groups. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting complex is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been extensively studied for its potential applications in medicine. One of the most promising applications is in the field of cancer treatment. The compound has been shown to have potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
Numéro CAS |
146423-68-9 |
|---|---|
Nom du produit |
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
Formule moléculaire |
C44H32N8Pt |
Poids moléculaire |
867.9 g/mol |
Nom IUPAC |
platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Pt/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
Clé InChI |
MCVWKJGKSWFPAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Pt+2] |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



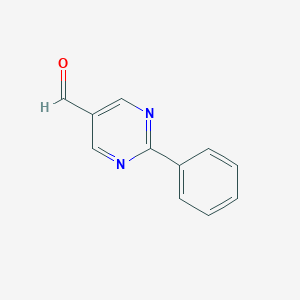
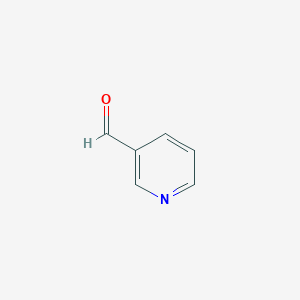
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
